2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(2,5-dioxopiperazin-1-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-7-14(11(16)6-13-10)9-3-1-8(2-4-9)5-12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNXQHLLJKMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The brominated diketopiperazine intermediate reacts with potassium vinyltrifluoroborate under Suzuki conditions:
| Component | Quantity | Role |
|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 3 eq | Base |
| DME/H₂O (4:1) | 0.2 M | Solvent |
| Temperature | 80°C | Reaction condition |
After 8 hours, the vinyl intermediate undergoes ozonolysis and oxidation to yield the acetic acid derivative (overall yield: 58%).
Direct Acetic Acid Incorporation
Alternative routes utilize 2-(4-boronophenyl)acetic acid in a one-pot coupling reaction with 2,5-dioxopiperazine-1-yl triflate. Using PdCl₂(dppf) as the catalyst and CsF as the base in THF at 60°C for 6 hours, this method achieves 65% yield with >95% purity.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis reduces purification steps and improves scalability:
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Resin functionalization : Wang resin is loaded with Fmoc-protected 4-aminophenylacetic acid using DIC/HOBt activation.
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Peptide elongation : Glycine is coupled via standard Fmoc chemistry.
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Cyclization : Treatment with 20% piperidine in DMF induces simultaneous deprotection and cyclization.
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Cleavage : TFA/water (95:5) releases the product with 81% yield and <2% impurities.
Advantages :
-
Avoids intermediate isolation.
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Enables parallel synthesis of analogs.
Enzymatic Methods for Stereocontrol
Lipase-mediated resolution ensures enantiopurity in asymmetric syntheses. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic this compound methyl ester in tert-butyl methyl ether at 30°C. The (R)-enantiomer is hydrolyzed preferentially (ee >98%, conversion 45%).
Industrial-Scale Optimization
Continuous Flow Synthesis
A telescoped process combines cyclocondensation and functionalization in a flow reactor:
| Stage | Conditions | Residence Time |
|---|---|---|
| Dipeptide formation | 0°C, DCC/HOBt, THF | 30 min |
| Cyclization | 110°C, acetic acid | 2 hours |
| Coupling | Pd(OAc)₂, K₃PO₄, DMF/H₂O | 45 min |
This method achieves 84% yield with a throughput of 12 kg/day.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill:
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Reagents : Dipeptide ester, K₂CO₃, silica gel.
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Conditions : 25 Hz for 3 hours.
Yield: 68%, with 90% reduction in solvent waste.
Analytical and Purification Strategies
HPLC Methods :
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Column : C18, 250 × 4.6 mm, 5 µm.
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Mobile phase : 0.1% TFA in water/acetonitrile (70:30).
Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99.5% purity .
Chemical Reactions Analysis
2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often using acetic anhydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.23 g/mol
- Structure : The compound features a piperazine ring and an acetic acid moiety, which contributes to its biological activity.
Antioxidant Activity
Research has indicated that compounds similar to 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid exhibit significant antioxidant properties. These properties are particularly relevant in the context of age-related diseases and conditions linked to oxidative stress, such as:
- Alzheimer's Disease (AD) : Studies suggest that multifunctional antioxidants can protect neuronal cells from oxidative damage, potentially mitigating the progression of Alzheimer's disease .
- Age-related Macular Degeneration (AMD) : The compound's ability to protect retinal cells from oxidative stress may offer therapeutic avenues for AMD .
Cancer Research
The compound's structural similarities to other bioactive molecules have led to investigations into its potential as an anti-cancer agent. For instance:
- ADAM17 Inhibition : Research has shown that derivatives of this compound can inhibit ADAM17, a protease implicated in various cancers and inflammatory diseases. In vitro studies demonstrated IC₅₀ values indicating effective inhibition of ADAM17 activity, suggesting its potential role in cancer therapy .
Table 1: Summary of Biological Activities
Synthetic Pathways and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including the Ugi reaction, which allows for the incorporation of multiple functional groups. This versatility enables the development of numerous derivatives that can be tailored for specific therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on proteins, altering their activity and leading to various biological effects . The phenylacetic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Pyrimidinyl Substituents
Example Compound : 2-(4-(5-(Benzyloxy)pyrimidin-2-yl)-3,5-dioxopiperazin-1-yl)acetic acid
Imidazolidinone Derivatives
Example Compound : 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
- Structural Difference: Five-membered imidazolidinone ring (two nitrogens, two ketones) vs. six-membered dioxopiperazine.
- Molecular Weight : 262.27 g/mol .
- Key Properties: Lower molecular weight suggests higher solubility in organic solvents. No melting point data provided.
- Applications: Imidazolidinones are common in protease inhibitors; the ethyl and phenyl substituents may enhance lipophilicity and membrane permeability .
Piperazine Derivatives with Protecting Groups
Example Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structural Difference : Incorporates an Fmoc protecting group on the piperazine nitrogen.
- Molecular Weight : ~443.45 g/mol (estimated from structure) .
- Role in Synthesis : The Fmoc group is used in peptide synthesis for temporary amine protection, implying this derivative’s utility in solid-phase chemistry. The bulky Fmoc group reduces aqueous solubility but enhances stability during coupling reactions .
Stereochemical Variants
Example Compound: (S)-2-(3,5-Dioxopiperazin-1-yl)propanoic acid
- Structural Difference: Propanoic acid chain (vs. acetic acid) and stereocenter at the α-carbon.
Comparative Analysis Table
Research Findings and Implications
- Bioactivity: Dioxopiperazine derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects. The phenylacetic acid moiety in the target compound may enhance blood-brain barrier penetration compared to pyrimidinyl or Fmoc derivatives .
- Solubility: Imidazolidinones (e.g., ) and stereochemical variants () likely exhibit higher solubility in polar solvents than the aromatic target compound.
- Synthetic Challenges : Fmoc-protected derivatives () require additional purification steps, while pyrimidinyl analogues () demand careful handling of catalysts.
Biological Activity
2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a dioxopiperazine moiety and a phenylacetic acid group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1368610-87-0
The compound features a piperazine ring that can engage in specific protein interactions, potentially altering protein function and leading to various biological effects.
The mechanism of action for this compound involves its ability to interact with enzymes and receptors. The piperazine component is known for its binding capabilities, which can influence enzymatic activity and cellular signaling pathways. This interaction may lead to alterations in cell metabolism, protein synthesis, and membrane integrity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to phenylacetic acid. For instance, phenylacetic acid (PAA), a structural analog, demonstrated significant antibacterial activity against Agrobacterium tumefaciens, with an IC of 0.8038 mg/mL. The mechanism involved disruption of cell membrane integrity and inhibition of protein synthesis .
| Compound | Target Organism | IC (mg/mL) | Mechanism |
|---|---|---|---|
| PAA | A. tumefaciens T-37 | 0.8038 | Membrane disruption, protein synthesis inhibition |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The structural features allow it to act on specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated. For example, it may inhibit proteases implicated in cancer progression .
Case Studies
- Inhibition Studies : A study on similar compounds demonstrated that modifications in the piperazine structure could enhance inhibitory effects on specific enzymes associated with cancer cells. Compounds with similar dioxopyrrolidine structures showed promising results against ADAM17 protease, which is linked to various cancers .
- Antibacterial Applications : Research into phenylacetic acid derivatives indicated that these compounds could be effective in agricultural applications as biocontrol agents against plant pathogens such as Ralstonia solanacearum and Erwinia carotovora. .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-(2,5-Dioxopyrrolidin-1-yl)phenyl)acetic acid | Pyrrolidine derivative | Moderate enzyme inhibition |
| 4-(2,5-Dioxopiperazin-1-yl)benzoic acid | Benzoic acid derivative | Antimicrobial activity |
| 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)propanoic acid | Propanoic acid derivative | Anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions between phenylacetic acid derivatives and dioxopiperazine precursors. Key steps include activating the phenylacetic acid moiety (e.g., via esterification or amidation) for nucleophilic substitution with the dioxopiperazine ring. Experimental design (DoE) principles, such as factorial design, should be applied to optimize reaction parameters (temperature, solvent, catalyst) and minimize trial-and-error approaches . Computational reaction path searches, as employed by ICReDD, can predict feasible pathways and reduce development time .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm the dioxopiperazine ring (e.g., carbonyl signals at ~170 ppm) and phenylacetic acid substituents (aromatic protons at ~7 ppm, carboxylic acid proton at ~12 ppm).
- IR : Identify characteristic peaks for carbonyl groups (C=O stretch at ~1650–1750 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm).
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated in structurally related piperazine derivatives .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should use high-performance liquid chromatography (HPLC) to monitor degradation products under varying pH (e.g., 2–12). Accelerated stability testing at elevated temperatures (40–60°C) can predict long-term behavior. Buffer systems (phosphate, acetate) are recommended to maintain pH, with degradation kinetics modeled using Arrhenius equations .
Advanced Research Questions
Q. What computational tools can predict the reactivity of the dioxopiperazine ring in catalytic or biological systems?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) are critical for mapping reaction pathways. Software like Gaussian or ORCA can model transition states and electron density distributions. Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility in biological environments. These methods align with ICReDD’s integration of computational and experimental data for reaction design .
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer :
- Meta-analysis : Systematically compare literature data on assay conditions (e.g., cell lines, concentrations).
- Dose-response studies : Re-evaluate activity across a broader concentration range to identify non-linear effects.
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., halogenation, methylation) to isolate structure-activity relationships (SARs) .
- Statistical validation : Apply multivariate analysis to distinguish noise from biologically relevant trends .
Q. What experimental frameworks are effective for optimizing reaction yields in large-scale synthesis?
- Methodological Answer : Utilize process intensification strategies:
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
- Membrane technologies : Separate intermediates in situ to enhance purity (e.g., nanofiltration for carboxylic acid retention) .
- Design of Experiments (DoE) : Central composite designs or Box-Behnken matrices identify optimal parameters (e.g., residence time, stoichiometry) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
